ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolopyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The chlorobenzylidene and diethoxyphenyl groups are introduced through condensation reactions.
Esterification: The carboxylate group is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Benzylidene Derivatives: Compounds with benzylidene groups.
Diethoxyphenyl Compounds: Molecules containing diethoxyphenyl groups.
Uniqueness
Ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the resulting biological activity
Properties
Molecular Formula |
C27H27ClN2O5S |
---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-chlorophenyl)methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27ClN2O5S/c1-5-33-20-12-11-18(15-21(20)34-6-2)24-23(26(32)35-7-3)16(4)29-27-30(24)25(31)22(36-27)14-17-9-8-10-19(28)13-17/h8-15,24H,5-7H2,1-4H3/b22-14- |
InChI Key |
VMWWADNQIOUTCI-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)Cl)/S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)Cl)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.